Home > Products > Screening Compounds P50374 > 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide - 500149-62-2

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

Catalog Number: EVT-3057118
CAS Number: 500149-62-2
Molecular Formula: C21H22N4O3S2
Molecular Weight: 442.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-9H-fluorene-2-carboxamide (NGB 2904)

    Compound Description: NGB 2904 is a dopamine D3 receptor antagonist. Studies have shown that NGB 2904 can block quinpirole-induced yawning in rhesus monkeys and attenuate the discriminative and reinforcing stimulus effects of cocaine without producing cocaine-like effects. []

N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide (CJB 090)

    Compound Description: CJB 090 is a dopamine D3 receptor partial agonist. Studies indicate that it can block quinpirole-induced yawning in rhesus monkeys and attenuate the discriminative and reinforcing stimulus effects of cocaine without substituting for cocaine itself. []

3-[3-(N,N-dimethylamino)propyl]-4-hydroxy- N-[4-(pyridin-4-yl)phenyl]benzamide (GR-55562)

    Compound Description: GR-55562 and its O-methylated analogs were synthesized to investigate their binding affinity and functional activity at h5-HT1B receptors. While GR-55562 and some analogs act as neutral antagonists at these receptors, others display partial agonist activity, highlighting the impact of subtle structural modifications on functional outcomes. []

(S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690)

    Compound Description: RS4690 is a racemic compound identified as a potential inhibitor of the Dishevelled 1 (DVL1) protein. The (S)-enantiomer of RS4690 exhibits superior DVL1 inhibition (EC50 of 0.49 ± 0.11 μM) compared to the (R)-enantiomer. []

1-Methyl-3-(4-Substituted phenyl-1,3-thia­zol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones

    Compound Description: These compounds represent a series of quinazolin-4-ones designed and synthesized as potential anticancer agents. Molecular docking studies and colorectal anticancer screening revealed that some compounds within this series exhibited promising activity against the HT-29 human colorectal adenocarcinoma cell line, surpassing the efficacy of 5-fluorouracil. []

N-{5-(4-methylphenyl) diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide derivatives

    Compound Description: This series of compounds was synthesized and characterized, focusing on their anti-bacterial and anti-fungal properties. The compounds were screened against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzae using the cup plate method at a concentration of 1 μg/mL in DMF. []

N-(benzo[d]thiazol-2-yl)-2-(3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-yl)benzamide derivatives (5a-j)

    Compound Description: This series represents a novel class of heterocyclic compounds synthesized from the reaction of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and various 2-(benzo[d]thiazol-2ylcarbamoyl)benzoic acid derivatives. []

N-ethyl-4-(pyridin-4-yl)benzamide derivatives

    Compound Description: These compounds were investigated as potential Rho-associated kinase-1 (ROCK1) inhibitors using molecular modeling techniques, including docking, molecular dynamics (MD), and 3D-QSAR. []

2-(3-(pyri din-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-N-(4-(N(pyrimidin-2-yl)sulfamoyl)phenyl)benzamide derivatives

    Compound Description: This series represents another novel class of heterocyclic compounds, synthesized and characterized for their potential antibacterial and antifungal activities. []

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

    Compound Description: TAK-715 is a potent and orally active p38 mitogen-activated protein (MAP) kinase inhibitor. Developed as a potential treatment for rheumatoid arthritis, TAK-715 shows efficacy in inhibiting LPS-stimulated TNF-alpha release and exhibits good bioavailability in preclinical models. []

4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H- pyran-4-yl)benzamide (GW788388)

    Compound Description: GW788388 is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. []

N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives

    Compound Description: This series of compounds, designed based on the molecular hybridization strategy, incorporates an N-aryl-N’-arylmethylurea scaffold. These compounds were synthesized and evaluated for antiproliferative activities against four cancer cell lines (A549, MCF7, HCT116, PC3) and a human liver normal cell line HL7702. []

(5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives

    Compound Description: This research focuses on the synthesis of new oxazolidinone derivatives containing a thieno-pyridine ring system (11a–n). These compounds were evaluated for their antibacterial activity against Gram-positive bacteria. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate

    Compound Description: This compound is a novel salt nanosize weakly crystalline modification of nilotinib, an anti-leukemia drug. []

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

    Compound Description: These compounds were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. []

3,4,5-trimethoxy-N-(4-(4-methoxyphenyl)-6-phenyl pyridin-2-yl)benzamide

    Compound Description: The crystal structure of this compound has been determined by single-crystal X-ray diffraction. []

2,4,6-trifluoro-N- [6- (1-methyl - piperidin-4-ylcarbonyl) - pyridin-2-yl] - benzamide

    Compound Description: This compound is a key component of a patented pharmaceutical composition. []

2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide (GDC-0449)

    Compound Description: GDC-0449 is a potent and selective Hedgehog (Hh) signaling pathway inhibitor under development for treating various cancers. []

4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe)

    Compound Description: DS2OMe serves as a candidate radiotracer for PET imaging and demonstrates selectivity for the δ-subunit-containing γ-aminobutyric acid type A receptors. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

    Compound Description: The crystal structure of this compound has been synthesized and analyzed, revealing details about its molecular conformation and intermolecular interactions. []

N-(3-(8-Bromoimidazo[1, 2-a] pyridin-2-yl)-4-Fluorophenyl)Benzamide Derivatives

    Compound Description: This series of compounds has been synthesized and characterized using various spectroscopic methods, including NMR and mass spectrometry. []

N-{[4-(1,2,3-Triazol)pyridin-3-yl]sulfonyl}urea Derivatives

    Compound Description: These novel sulfonylurea derivatives were synthesized and evaluated for their potential anticancer activity. []

N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides

    Compound Description: This series of compounds was efficiently synthesized via a heterocyclization reaction involving the corresponding thiourea derivatives and -bromoacetone. []

4-[3-(substituted)thioureido]-N-(quinoxalin-2-yl)-benzenesulfonamide derivatives

    Compound Description: This study describes the synthesis and evaluation of novel thioureido sulfaquinoxaline derivatives for their in vitro anticancer activity and potential as radiosensitizing agents. []

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

    Compound Description: HNPC-A9229 is a potent fungicide discovered through optimization of lead compound 2a. It demonstrates excellent activity against various fungal species, surpasses some commercial fungicides in potency, and exhibits low toxicity to rats. []

4-(7-Methoxy-2,2-dimethyl-2,3-dihydrobenzo- furan-5-yl)-N-(pyridin-2-yl)thiazol-2-amine

    Compound Description: This compound exhibits strong insecticidal activity against Mythimna separate. []

Overview

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide is a synthetic organic compound with significant potential in medicinal chemistry and materials science. Its structure features a piperidine ring, a sulfonyl group, and a thiazole moiety linked to a benzamide core, which contributes to its diverse biological activities and applications in research. The molecular formula for this compound is C21H22N4O3S2C_{21}H_{22}N_{4}O_{3}S_{2} with a molecular weight of approximately 442.55 g/mol.

Source and Classification

This compound belongs to the class of sulfonamide derivatives, which are known for their broad range of biological activities, including antimicrobial and anticancer properties. It is classified under organic compounds due to its carbon-based structure and is often utilized in pharmaceutical research for developing new therapeutic agents.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide typically involves several key steps:

  1. Formation of the Thiazole Ring: This is achieved through cyclization reactions involving thioamides and α-haloketones.
  2. Attachment of the Piperidine Ring: The piperidine unit is introduced via nucleophilic substitution, where 3-methylpiperidine reacts with an appropriate electrophile.
  3. Sulfonylation: The sulfonyl group is incorporated by reacting the intermediate with sulfonyl chlorides in the presence of a base.

These steps require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can be represented as follows:

InChI InChI 1S C21H22N4O3S2 c1 15 3 2 12 25 13 15 30 27 28 18 6 4 17 5 7 18 20 26 24 21 23 19 14 29 21 16 8 10 22 11 9 16 h4 11 14 15H 2 3 12 13H2 1H3 H 23 24 26 \text{InChI InChI 1S C21H22N4O3S2 c1 15 3 2 12 25 13 15 30 27 28 18 6 4 17 5 7 18 20 26 24 21 23 19 14 29 21 16 8 10 22 11 9 16 h4 11 14 15H 2 3 12 13H2 1H3 H 23 24 26 }

The compound's structure includes several functional groups that contribute to its reactivity and biological activity, including:

  • A sulfonamide group which enhances solubility and biological activity.
  • A thiazole ring, known for its role in various pharmacological activities.
  • A benzamide core, which is often associated with drug-like properties.
Chemical Reactions Analysis

Reactions and Technical Details

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide can undergo various chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction reactions may be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

These reactions are crucial for modifying the compound to enhance its properties or to create analogs with different biological activities.

Mechanism of Action

The mechanism of action for 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors involved in disease pathways, thereby modulating their activity. For instance, it has been suggested that it could inhibit certain enzymes linked to cancer progression, leading to potential therapeutic effects against tumors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-y)thiazol -2-y)benzamide include:

  • Appearance: Typically presented as a solid or crystalline material.
  • Solubility: Soluble in polar solvents like methanol and dimethyl sulfoxide.
  • Purity: Commonly available with a purity level around 95%.

Chemical properties include stability under standard laboratory conditions but may vary based on environmental factors such as pH and temperature.

Applications

Scientific Uses

The compound has multiple applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Biological Research: Investigated for antimicrobial, antiviral, and anticancer activities.
  • Material Science: Used in developing advanced materials such as polymers with specific properties.

Research continues into its efficacy in treating specific diseases and its role in drug development pipelines .

Properties

CAS Number

500149-62-2

Product Name

4-((3-methylpiperidin-1-yl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide

Molecular Formula

C21H22N4O3S2

Molecular Weight

442.55

InChI

InChI=1S/C21H22N4O3S2/c1-15-3-2-12-25(13-15)30(27,28)18-6-4-17(5-7-18)20(26)24-21-23-19(14-29-21)16-8-10-22-11-9-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,23,24,26)

InChI Key

ZJOVOPTWEFSCSN-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.